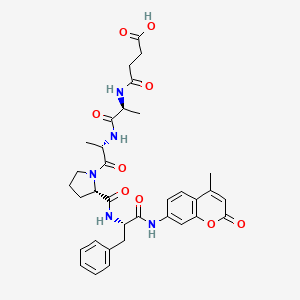

琥珀酰-Ala-Ala-Pro-Phe-Amc

描述

Suc-Ala-Ala-Pro-Phe-AMC is a chemical with the molecular formula of C34H39N5O9 and a molecular weight of 661.712 g/mol . It is also known by several synonyms, including Succinylalanylalanyl-prolyl-phenylalanine-4-methylcoumaryl-7-amide, Suc-aapf-amc, Succinyl-ala-ala-pro-phe-amc, and others . It is a specific fluorogenic substrate for human pancreatic elastase and chymotrypsin . It also acts as a substrate for Cathepsin G, carboxypeptidase Y, and peptidyl prolyl isomerase .

Chemical Reactions Analysis

Suc-Ala-Ala-Pro-Phe-AMC is hydrolyzed by carboxypeptidase Y, cathepsin G, and chymotrypsin . It has also been used to analyze the chymotrypsin-like activity of trypsins .

科学研究应用

胃肠道研究

该化合物用于胃肠道研究 . 它是一种肽基脯氨酰异构酶底物,被各种酶水解,为消化过程提供了宝贵的见解 .

酶底物

“琥珀酰-Ala-Ala-Pro-Phe-Amc” 作为几种酶的底物,包括羧肽酶 Y、组织蛋白酶 G 和胰凝乳蛋白酶 . 这使得它在研究这些酶的活性及其功能方面非常有用。

胰凝乳蛋白酶样活性分析

该化合物已被用于分析胰蛋白酶的胰凝乳蛋白酶样活性 . 这有助于理解胰蛋白酶的作用机制及其在各种生物过程中的作用。

蛋白酶测定

“this compound” 用作蛋白酶测定中的底物 . 它用于丝氨酸蛋白酶枯草杆菌蛋白酶卡尔斯伯格 (SC) 的蛋白水解活性测定,以及作为中性粒细胞弹性蛋白酶、胰蛋白酶和胰凝乳蛋白酶的底物 .

肽基脯氨酰顺反异构酶 (PPIases) 的研究

该化合物是 FK-506 结合蛋白 (FKBPs,也称为巨噬细胞蛋白) 和亲环素的标准底物,这些蛋白属于肽基脯氨酰顺反异构酶 (PPIases) 类别 . 这有助于理解 PPIases 在蛋白质折叠和其他细胞过程中的作用。

抗蛋白酶肽的研究

“this compound” 已被用于抗蛋白酶肽的设计 . 这有助于开发对蛋白酶降解有抵抗力的治疗性肽。

作用机制

- The primary targets of Suc-Ala-Ala-Pro-Phe-AMC include:

Target of Action

Mode of Action

Action Environment

未来方向

There are several potential future directions for the use of Suc-Ala-Ala-Pro-Phe-Amc. For instance, it has been used in the study of osteoarthritis, where it was used to characterize the Proteinase Activated Receptor (PAR) activating enzyme repertoire in human knee joint fluids . Knowledge of the PAR activators present in the human knee joint could guide the study of relevant signaling events and enable future development of novel PAR targeted therapies for osteoarthritis and other inflammatory joint diseases .

生化分析

Biochemical Properties

Suc-Ala-Ala-Pro-Phe-Amc serves as a substrate for several proteolytic enzymes, including chymotrypsin, carboxypeptidase Y, cathepsin G, and peptidyl prolyl isomerase . When these enzymes hydrolyze Suc-Ala-Ala-Pro-Phe-Amc, they release a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), which can be detected and measured using fluorescence spectroscopy . This property makes Suc-Ala-Ala-Pro-Phe-Amc an essential tool for analyzing enzyme kinetics and activity.

Cellular Effects

Suc-Ala-Ala-Pro-Phe-Amc influences various cellular processes by serving as a substrate for proteolytic enzymes. The hydrolysis of Suc-Ala-Ala-Pro-Phe-Amc by enzymes such as chymotrypsin and cathepsin G can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, the release of AMC upon hydrolysis can be used to monitor the activity of these enzymes in different cellular contexts, providing insights into their roles in cellular functions and disease mechanisms.

Molecular Mechanism

The molecular mechanism of Suc-Ala-Ala-Pro-Phe-Amc involves its interaction with specific proteolytic enzymes. When Suc-Ala-Ala-Pro-Phe-Amc binds to the active site of enzymes like chymotrypsin, the peptide bond between phenylalanine and AMC is cleaved, releasing the fluorescent AMC molecule . This cleavage is highly specific and can be used to study the enzyme’s substrate specificity and catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Suc-Ala-Ala-Pro-Phe-Amc can change over time due to factors such as stability and degradation. Suc-Ala-Ala-Pro-Phe-Amc is generally stable when stored at temperatures below -15°C . Prolonged exposure to higher temperatures or light can lead to degradation, affecting its efficacy as a substrate. Long-term studies have shown that the hydrolysis of Suc-Ala-Ala-Pro-Phe-Amc by proteolytic enzymes can be consistently monitored over time, providing reliable data on enzyme activity .

Dosage Effects in Animal Models

The effects of Suc-Ala-Ala-Pro-Phe-Amc in animal models can vary with different dosages. Studies have shown that at lower dosages, Suc-Ala-Ala-Pro-Phe-Amc is effectively hydrolyzed by proteolytic enzymes, allowing for accurate measurement of enzyme activity . At higher dosages, there may be threshold effects or potential toxicity, which can impact the overall results. It is crucial to optimize the dosage to ensure accurate and reliable data in animal studies .

Metabolic Pathways

Suc-Ala-Ala-Pro-Phe-Amc is involved in metabolic pathways related to proteolysis. It interacts with enzymes such as chymotrypsin, carboxypeptidase Y, and cathepsin G, which play critical roles in protein degradation and turnover . The hydrolysis of Suc-Ala-Ala-Pro-Phe-Amc by these enzymes releases AMC, which can be used to monitor changes in metabolic flux and metabolite levels in various biological samples .

Transport and Distribution

Within cells and tissues, Suc-Ala-Ala-Pro-Phe-Amc is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of Suc-Ala-Ala-Pro-Phe-Amc in areas where proteolytic enzymes are active . The distribution of Suc-Ala-Ala-Pro-Phe-Amc can be influenced by factors such as cellular uptake mechanisms and the presence of binding proteins that modulate its availability for enzymatic hydrolysis .

Subcellular Localization

The subcellular localization of Suc-Ala-Ala-Pro-Phe-Amc is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, Suc-Ala-Ala-Pro-Phe-Amc may be localized to lysosomes or other organelles where proteolytic enzymes are active . This localization is crucial for its function as a substrate, as it ensures that Suc-Ala-Ala-Pro-Phe-Amc is available for hydrolysis by the relevant enzymes, thereby facilitating the study of enzyme activity in specific cellular contexts .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Suc-Ala-Ala-Pro-Phe-Amc can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Ala-OH", "Fmoc-Pro-OH", "Fmoc-Phe-OH", "Fmoc-Suc-OH", "Ala-OH", "HBTU", "N,N-Diisopropylethylamine (DIPEA)", "N-Methyl-2-pyrrolidone (NMP)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Amc" ], "Reaction": [ "1. Loading of Fmoc-Ala-OH onto resin", "2. Deprotection of Fmoc group using 20% piperidine in NMP", "3. Coupling of Fmoc-Ala-OH with Fmoc-Ala-OH using HBTU and DIPEA", "4. Deprotection of Fmoc group", "5. Coupling of Fmoc-Ala-Ala-OH with Fmoc-Pro-OH using HBTU and DIPEA", "6. Deprotection of Fmoc group", "7. Coupling of Fmoc-Ala-Ala-Pro-OH with Fmoc-Phe-OH using HBTU and DIPEA", "8. Deprotection of Fmoc group", "9. Coupling of Fmoc-Suc-OH with the peptide using HBTU and DIPEA", "10. Deprotection of Fmoc group", "11. Cleavage of the peptide from the resin using TFA/TIS/H2O", "12. Purification of the crude peptide using HPLC", "13. Coupling of the purified peptide with Amc using HBTU and DIPEA", "14. Purification of the final product using HPLC" ] } | |

CAS 编号 |

88467-45-2 |

分子式 |

C34H39N5O9 |

分子量 |

661.7 g/mol |

IUPAC 名称 |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C34H39N5O9/c1-19-16-30(43)48-27-18-23(11-12-24(19)27)37-25(17-22-8-5-4-6-9-22)32(45)38-33(46)26-10-7-15-39(26)34(47)21(3)36-31(44)20(2)35-28(40)13-14-29(41)42/h4-6,8-9,11-12,16,18,20-21,25-26,37H,7,10,13-15,17H2,1-3H3,(H,35,40)(H,36,44)(H,41,42)(H,38,45,46)/t20-,21-,25-,26-/m0/s1 |

InChI 键 |

IGKPQFYMWKQDQS-KCXKOMAXSA-N |

手性 SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

规范 SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC3=CC=CC=C3)C(=O)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

| 88467-45-2 | |

同义词 |

Suc-AAPF-AMC succinyl-Ala-Ala-Pro-Phe-7-(4-methyl)coumarinyl-amide succinyl-Ala-Ala-Pro-Phe-AMC succinyl-alanyl-alanyl-Pro-phenylalanyl-7-amino-4-methylcoumarin succinylalanylalanyl-prolyl-phenylalanine-4-methylcoumaryl-7-amide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

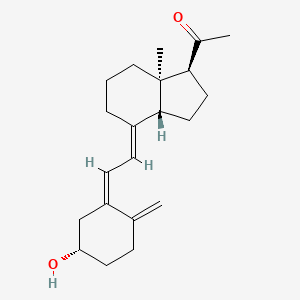

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)

![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide](/img/structure/B1233304.png)

![omega-[(Methylsulfinyl)alkyl]glucosinolate](/img/structure/B1233305.png)

![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B1233323.png)